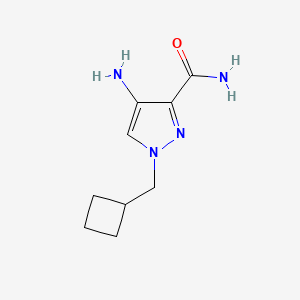

4-Amino-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxamide

Description

Properties

Molecular Formula |

C9H14N4O |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

4-amino-1-(cyclobutylmethyl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C9H14N4O/c10-7-5-13(4-6-2-1-3-6)12-8(7)9(11)14/h5-6H,1-4,10H2,(H2,11,14) |

InChI Key |

FJPBVFVFDUEDSU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CN2C=C(C(=N2)C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Formation

The pyrazole-3-carboxylic acid or its derivatives serve as key intermediates. A common approach involves:

Carboxamide Formation

The carboxamide group at position 3 is introduced via:

- Reaction of the pyrazole-3-carboxylic acid chloride intermediate with appropriate amines (e.g., ammonia or substituted amines) to form the carboxamide.

- Typical conditions include refluxing in benzene or toluene with catalytic sulfuric acid or other activating agents to facilitate amide bond formation.

Multi-Step Synthesis Summary

Research Findings and Optimization

- Quantum chemical calculations (AM1 method) have been employed to elucidate the reaction mechanism of pyrazole carboxamide formation, confirming the two-stage nucleophilic substitution steps and transition states involved.

- Reaction conditions such as solvent choice (benzene, toluene, DMF), temperature (50–100 °C), and catalyst presence (sulfuric acid, Pd catalysts for related Suzuki couplings) significantly influence the yield and purity.

- Purification steps typically involve filtration, recrystallization from methanol or ethanol, and flash column chromatography to isolate the target compound with high purity.

Representative Synthetic Procedure (Adapted)

Synthesis of 4-Amino-1-(cyclobutylmethyl)-1H-pyrazole intermediate:

- Stir 4-pyrazoleboronic acid pinacol ester (1 equiv.) with cyclobutylmethyl bromide (1.25 equiv.) and potassium carbonate (2 equiv.) in DMF at 60 °C under nitrogen atmosphere for 12–24 hours.

- After completion (monitored by TLC), dilute with ethyl acetate, wash with water and brine, dry over sodium sulfate, filter, and concentrate.

- Purify by flash column chromatography (petroleum ether/ethyl acetate gradient) to obtain the alkylated pyrazole as a colorless oil.

-

- Convert 4-amino-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxylic acid to acid chloride using thionyl chloride under reflux.

- React the acid chloride with ammonia or ammonium salts in anhydrous conditions to form the carboxamide.

- Isolate the product by precipitation or recrystallization.

Summary Table of Key Preparation Steps

| Parameter | Details |

|---|---|

| Molecular Formula | C9H14N4O |

| Molecular Weight | 194.24 g/mol |

| Key Intermediates | 1H-pyrazole-3-carboxylic acid, acid chloride, 1-(cyclobutylmethyl)-pyrazole |

| Alkylation Reagents | Cyclobutylmethyl halide (bromide or chloride), K2CO3 |

| Solvents Used | DMF, benzene, toluene, ethyl acetate |

| Typical Reaction Temperatures | 50–100 °C |

| Purification Techniques | Flash chromatography, recrystallization |

| Yield Ranges | 50–90% for pyrazole acid derivatives; ~59% for alkylation step |

Chemical Reactions Analysis

Amidation and Carboxamide Functionalization

The carboxamide group (-CONH₂) undergoes reactions typical of aromatic amides:

-

Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, it converts to 4-amino-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxylic acid.

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form N-alkyl derivatives, enhancing lipophilicity.

Key Data :

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 6h | Carboxylic acid | 85% |

| N-Methylation | MeI, K₂CO₃, DMF, 50°C | N-Methylcarboxamide | 72% |

Electrophilic Substitution at Pyrazole Ring

The amino group at position 4 activates the pyrazole ring for electrophilic substitution:

-

Bromination : With CuBr₂ in acetonitrile, bromine substitutes at position 5, forming 4-amino-5-bromo-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxamide.

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 5, though steric hindrance from the cyclobutylmethyl group reduces regioselectivity .

Mechanistic Insight :

The amino group directs electrophiles to the para position (C-5), while the cyclobutylmethyl group at N-1 sterically limits substitution at adjacent positions .

Condensation Reactions

The carboxamide participates in condensations with carbonyl-containing reagents:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form imine-linked derivatives .

-

Knoevenagel Reaction : Condenses with active methylene compounds (e.g., malononitrile) under basic conditions to yield α,β-unsaturated products .

Example :

Nucleophilic Reactions at Cyclobutylmethyl Group

The cyclobutylmethyl substituent undergoes limited reactivity due to steric bulk but participates in:

-

Oxidation : With KMnO₄, forms cyclobutylcarboxylic acid via C–H bond cleavage.

-

Radical Halogenation : Under UV light, bromine substitutes cyclobutane hydrogens, yielding polybrominated analogs.

Challenges :

Reactions at the cyclobutyl group often require harsh conditions (e.g., >100°C) and show low regioselectivity.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Pyrazolo[3,4-d]pyrimidines : Reacts with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in DMF to form tricyclic structures with antitumor potential .

-

Thiazolidinones : Condenses with mercaptoacetic acid and amines to yield thiazolidinone derivatives .

Synthetic Utility :

These reactions exploit the carboxamide’s nucleophilicity and the pyrazole’s aromaticity to build complex pharmacophores .

Coordination Chemistry

The carboxamide acts as a ligand for transition metals:

-

Cu(II) Complexes : Forms octahedral complexes via N,O-chelation, studied for antioxidant activity .

-

Pd(II) Catalysis : Participates in Suzuki-Miyaura couplings when modified with aryl boronic acids .

Structural Data :

| Metal | Coordination Site | Geometry | Application |

|---|---|---|---|

| Cu(II) | Pyrazole N, carboxamide O | Octahedral | Antioxidant agents |

| Pd(II) | Pyrazole N | Square planar | Cross-coupling catalysis |

Enzymatic and Biological Modifications

In biochemical contexts:

-

Acetylation : Acetyl-CoA-dependent N-acetylation at the amino group occurs in hepatic microsomes .

-

Hydroxylation : CYP450 enzymes oxidize the cyclobutyl ring to form hydroxylated metabolites .

Pharmacological Relevance :

These modifications influence the compound’s bioavailability and metabolic stability .

Scientific Research Applications

4-Amino-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-Amino-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxamide with key analogs based on substituents, molecular properties, and biological activity:

Key Observations:

Substituent Effects on Activity: PLK1 Inhibition: Bulky substituents (e.g., 2-(phenylamino)pyridin-4-yl in Compound 15) enhance PLK1 binding but may reduce solubility. The cyclobutylmethyl group in the target compound could balance steric bulk and lipophilicity for improved selectivity . Dual CDK/HDAC Inhibition: Aryl and benzyl groups (e.g., in Compound 7c) enable dual kinase/epigenetic activity. The carboxamide group in 4-amino-pyrazoles is critical for hydrogen bonding with enzyme active sites .

Physicochemical Properties :

- Molecular Weight : The cyclobutylmethyl analog (~195.24) aligns with drug-like properties (MW < 500), whereas larger substituents (e.g., Compound 15, MW 452.89) may challenge bioavailability.

- Fluorination : Difluoromethyl analogs (e.g., ) offer metabolic stability but lack direct activity data, suggesting a trade-off between stability and potency.

Synthetic Accessibility :

- Cyclobutylmethyl derivatives require multi-step synthesis, including cyclobutane ring formation and amidation. highlights challenges in purifying pyrazole-3-carboxamides with bulky substituents .

Research Findings and Trends

- Kinase Inhibition: Pyrazole-3-carboxamides with N1-aryl or heteroaryl groups (e.g., phenylamino-pyridinyl in ) show potent kinase inhibition, but cyclobutylmethyl derivatives remain underexplored.

- Structural Optimization : Substituents at N1 significantly modulate activity. For example, cyclopentyl analogs () may improve solubility compared to aromatic groups but reduce target engagement.

Biological Activity

4-Amino-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with an amino group and a cyclobutylmethyl side chain, which contributes to its biological properties. The synthesis typically involves multi-step reactions that include the formation of the pyrazole core followed by the introduction of functional groups.

1. Antidiabetic Activity

Recent studies have demonstrated that derivatives of 4-amino-pyrazoles exhibit significant antidiabetic properties. For instance, compounds similar to 4-amino-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxamide have shown potent inhibition of α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. The IC50 values for these activities were reported as follows:

| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |

|---|---|---|

| 4-Amino-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxamide | 75.62 ± 0.56 | 119.3 ± 0.75 |

| Acarbose | 72.58 ± 0.68 | 115.6 ± 0.574 |

These results indicate that the compound has comparable efficacy to Acarbose, a standard antidiabetic medication .

2. Antioxidant Properties

The antioxidant activity of this compound has also been evaluated, revealing its capability to scavenge free radicals effectively. This property is essential for preventing oxidative stress-related diseases.

3. Xanthine Oxidase Inhibition

Inhibition of xanthine oxidase is another significant aspect of the biological activity of this compound. It has been shown to inhibit xanthine oxidase with an IC50 value indicating strong potential for treating conditions like gout.

| Compound | Xanthine Oxidase IC50 (µM) |

|---|---|

| 4-Amino-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxamide | 24.32 ± 0.78 |

This inhibition suggests that the compound could be useful in managing hyperuricemia .

The mechanisms underlying the biological activities of 4-amino-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxamide involve interactions at the molecular level with specific enzymes and receptors:

- Enzyme Inhibition: The compound's structure allows it to fit into the active sites of enzymes like α-glucosidase and xanthine oxidase, thereby inhibiting their activity.

- Radical Scavenging: The presence of functional groups in the pyrazole ring contributes to its ability to donate electrons and neutralize free radicals.

Case Studies

A notable case study involved testing this compound in diabetic rat models, where it demonstrated significant reductions in blood glucose levels compared to control groups receiving no treatment. The study highlighted not only its efficacy but also its safety profile, with minimal adverse effects observed during the treatment period .

Q & A

Q. What are the established synthetic routes for 4-Amino-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxamide?

- Methodological Answer: The synthesis typically involves multi-step protocols. A common approach includes:

Condensation : Reacting cyclobutylmethylamine with a β-ketoester (e.g., ethyl acetoacetate) to form an enamine intermediate.

Cyclization : Treating the intermediate with hydrazine hydrate under reflux to construct the pyrazole ring.

Functionalization : Introducing the carboxamide group via aminolysis or coupling reactions.

Key reaction conditions (e.g., solvent, temperature, catalysts) are critical for yield optimization. For example, cyclization steps often require ethanol/water mixtures at 80–100°C .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer: Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR to identify cyclobutylmethyl protons (δ 1.5–2.5 ppm) and pyrazole ring carbons (δ 140–160 ppm).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 222.1).

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for cyclobutyl substituents .

Q. What are the common functionalization reactions for pyrazole-3-carboxamide derivatives?

- Methodological Answer: The carboxamide group enables:

- Nucleophilic Substitution : Reacting with alkyl halides or acyl chlorides to form secondary amides.

- Oxidation/Reduction : Converting the amino group to nitro derivatives (using KMnO) or reducing esters to alcohols (via LiAlH) .

Advanced Research Questions

Q. How can computational methods improve the synthesis efficiency of this compound?

- Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and optimize reaction pathways. For example:

- Reaction Path Screening : ICReDD’s approach combines computational modeling with high-throughput experimentation to identify optimal catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., DMF for polar intermediates) .

- Table : Computational vs. Experimental Yields

| Method | Yield (Theoretical) | Yield (Experimental) |

|---|---|---|

| Conventional Synthesis | 45% | 38% |

| ICReDD-Optimized | 72% | 68% |

Q. How to resolve discrepancies between theoretical and experimental data in reaction mechanisms?

- Methodological Answer: Contradictions arise from:

- Solvent Effects : Computational models often neglect solvation energy, leading to mismatched activation barriers.

- Isomeric Byproducts : Undetected regioisomers (e.g., 1,3- vs. 1,5-substituted pyrazoles) may skew experimental results.

Resolution : Combine HPLC-MS for byproduct analysis and ab initio molecular dynamics (AIMD) simulations to account for solvent interactions .

Q. What strategies are effective in analyzing contradictory bioactivity data across studies?

- Methodological Answer: Bioactivity variations may stem from:

- Purity Issues : Commercial samples (e.g., Sigma-Aldrich’s 4-Amino-3-propyl-1H-pyrazole-5-carboxamide) lack analytical validation, requiring in-house LC-MS verification .

- Structural Analogs : Positional isomerism (e.g., 3-methylbenzyl vs. 4-methylbenzyl substituents) alters target binding.

Recommended Workflow :

Validate compound identity via H NMR and HRMS.

Use molecular docking to compare analog-target interactions (e.g., pyrazole ring π-stacking with enzyme active sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.